BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 3-Chloro-5-fluoro-4-
methoxybenzyl Bromide[1]

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

3-Chloro-5-fluoro-4-
Compound Name:
methoxybenzyl bromide

CAS No.: 886497-36-5

Cat. No.: B1364299

. J

Executive Summary

3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS: 886497-36-5) is a highly specialized
electrophilic building block utilized in the synthesis of advanced pharmaceutical and
agrochemical agents. Characterized by a "push-pull" electronic system—where the electron-
donating methoxy group is flanked by electron-withdrawing halogen atoms (chlorine and
fluorine)—this compound offers unique reactivity at the benzylic position.

This guide serves as a definitive technical resource for researchers utilizing this intermediate
for Structure-Activity Relationship (SAR) optimization, specifically for introducing the 3-chloro-5-
fluoro-4-methoxybenzyl moiety to modulate lipophilicity, metabolic stability, and ligand-target
binding affinity.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6]

The specific substitution pattern (3-Cl, 5-F, 4-OMe) creates a sterically congested yet
electronically active benzylic center. The presence of fluorine often enhances metabolic
resistance against P450 oxidation at the adjacent positions, while the chlorine atom provides a
handle for halogen bonding or lipophilic pocket filling.
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Table 1: Core Chemical Data

Property Specification
Chemical Name 3-Chloro-5-fluoro-4-methoxybenzyl bromide
CAS Number 886497-36-5
Molecular Formula CsH7BrCIFO
Molecular Weight 253.50 g/mol
SMILES COclc(F)cc(CBr)cclCl
Off-white to pale yellow low-melting solid or
Appearance o
semi-solid (Batch dependent)
N Soluble in DCM, THF, Ethyl Acetate,
Solubility ]
Chloroform; Reacts with water/alcohols
. Moisture sensitive (hydrolyzes to alcohol); Light
Stability

sensitive (store in amber vials)

Synthetic Utility & Reactivity Mechanisms
Electronic Environment & Leaving Group Dynamics

The reactivity of 3-Chloro-5-fluoro-4-methoxybenzyl bromide is governed by the competing
electronic effects of its substituents:

e 4-Methoxy Group (+M Effect): Strong resonance donation stabilizes the developing positive
charge at the benzylic carbon, making the compound susceptible to SN1 pathways
(solvolysis) in protic media.

e 3-Chloro & 5-Fluoro Groups (-l Effect): The inductive withdrawal by the halogens destabilizes
the transition state for carbocation formation, effectively "tempering"” the reactivity and
favoring SN2 mechanisms in aprotic solvents.

This balance makes the compound a tunable electrophile. In the presence of strong
nucleophiles (e.g., amines, thiolates) in polar aprotic solvents (DMF, Acetonitrile), the reaction
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proceeds strictly via SN2 with inversion of configuration (though irrelevant for this achiral
substrate).

Mechanism of Action: Nucleophilic Substitution

The primary application is the alkylation of heteroatoms to introduce the benzyl motif.

Benzylated Product
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Figure 1: SN2 Reaction Pathway.[1] The nucleophile attacks the benzylic carbon, displacing the
bromide leaving group.

Synthesis & Production Protocols

For research-scale preparation (1g — 100g), the most reliable method involves the radical
bromination of the corresponding toluene derivative. This avoids the handling of the potentially
unstable benzyl alcohol precursor.

Protocol: Radical Bromination of 3-Chloro-5-fluoro-4-
methoxytoluene

Reagents:

e Precursor: 3-Chloro-5-fluoro-4-methoxytoluene (1.0 equiv)

e Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

« Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

e Solvent: Carbon Tetrachloride (CCls) or Trifluorotoluene (PhCFs) (Greener alternative).

Step-by-Step Methodology:
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» Dissolution: Dissolve the toluene precursor in anhydrous solvent (0.2 M concentration) under
an inert atmosphere (Argon/Nitrogen).

» Addition: Add NBS and the radical initiator (AIBN) to the solution.

o Reflux: Heat the mixture to reflux (approx. 76-80°C for CCla). The reaction is often initiated
by a high-intensity light source (halogen lamp) if chemical initiation is slow.

e Monitoring: Monitor via TLC or HPLC. The disappearance of the starting toluene and the
appearance of the mono-bromo product indicates completion (typically 2-6 hours). Note:
Over-reaction leads to the gem-dibromo byproduct.

o Workup: Cool the mixture to 0°C to precipitate succinimide. Filter off the solids.

 Purification: Concentrate the filtrate. If necessary, purify via rapid silica gel chromatography
(Hexanes/EtOAC) or recrystallization. Do not distill at high temperatures due to thermal
instability.

NBS (1.05 eq) + AIBN (cat.)
Solvent: CCl4 or PhCF3

N7

Radical Bromination
Reflux (80°C), 4-6 hrs

3-Chloro-5-fluoro-4-methoxytoluene

Filtration (Remove Succinimide)
Concentration

3-Chloro-5-fluoro-4-methoxybenzyl Bromide

Click to download full resolution via product page

Figure 2: Synthesis Workflow via Wohl-Ziegler Bromination.
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Handling & Safety (Lachrymator Protocol)

CRITICAL WARNING: Benzyl bromides are potent lachrymators (tear agents) and severe skin
irritants. They alkylate DNA and proteins indiscriminately.

Engineering Controls: ALL operations must be performed inside a certified chemical fume
hood.

o PPE: Double nitrile gloves, lab coat, and chemical splash goggles. A face shield is
recommended during scale-up.

¢ Neutralization of Spills: Do not wipe with water. Treat spills with a solution of 5% Ammonium
Hydroxide or Ethanolic Potassium Hydroxide. This converts the volatile bromide into a non-
volatile amine or ether.

» Glassware Cleaning: Rinse all glassware with a dilute amine solution (e.g., triethylamine in
acetone) before removing it from the hood to quench residual alkylating agent.

Applications in Drug Discovery[3][10]

The 3-chloro-5-fluoro-4-methoxy motif is a sophisticated "bioisostere™ often used to replace
simple methoxy-phenyl groups.

o Metabolic Stability: The strategic placement of Fluorine (C5) blocks metabolic hydroxylation,
extending the half-life (

) of the parent drug.

 Lipophilicity Modulation: The Chlorine (C3) atom increases lipophilicity (

), enhancing membrane permeability, while also filling hydrophobic pockets in the target
protein (e.g., Kinase hinge regions).

e Agrochemical Relevance: This substitution pattern mimics the core structure of several
auxinic herbicides (e.g., Florpyrauxifen derivatives), where the electronic tuning of the ring is
critical for receptor binding affinity.
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Experimental Usage Example (Amine Alkylation): To attach this moiety to a secondary amine
(R2NH):

Dissolve amine (1.0 eq) and K2COs (2.0 eq) in Acetonitrile.

Add 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.1 eq) dropwise at 0°C.

Stir at RT for 12h.

Filter inorganic salts and concentrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: 3-Chloro-5-fluoro-4-methoxybenzyl
Bromide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1364299#3-chloro-5-fluoro-4-methoxybenzyl-
bromide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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